3-Hydroxy-2-methoxypropyl tetradecylcarbamate
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Overview
Description
3-Hydroxy-2-methoxypropyl tetradecylcarbamate is a chemical compound with a unique structure that combines a hydroxy group, a methoxy group, and a tetradecylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate typically involves the reaction of 3-hydroxy-2-methoxypropanol with tetradecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxypropyl tetradecylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the original hydroxy compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Hydroxy-2-methoxypropyl tetradecylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with the active sites of enzymes, thereby modulating their activity. The tetradecylcarbamate moiety can interact with hydrophobic regions of proteins or cell membranes, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-[(stearoyloxy)methyl]propyl stearate
- 3-Hydroxy-2-methylpyridinecarboxylate
- 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
3-Hydroxy-2-methoxypropyl tetradecylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
80350-21-6 |
---|---|
Molecular Formula |
C19H39NO4 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(3-hydroxy-2-methoxypropyl) N-tetradecylcarbamate |
InChI |
InChI=1S/C19H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-19(22)24-17-18(16-21)23-2/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChI Key |
CSGAFRQCVTWGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
Origin of Product |
United States |
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